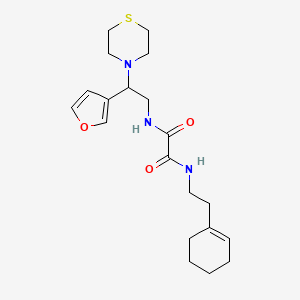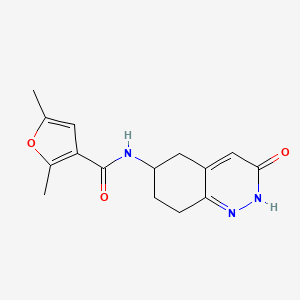
1-(6-(Diméthylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol is a compound that features a pyrimidine ring substituted with a dimethylamino group and a pyrrolidine ring
Applications De Recherche Scientifique
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The compound “1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol” has been found to interact with several targets. It has been identified as a potential inhibitor of CDK4/6 , a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . It has also been reported to inhibit JNK3 , a member of the c-Jun N-terminal kinases that regulate various cellular activities . Additionally, it has been discovered as a selective brain penetrant PDE9A inhibitor .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a CDK4/6 inhibitor , it prevents the kinase from phosphorylating its substrates, leading to cell cycle arrest . As a JNK3 inhibitor , it prevents the kinase from phosphorylating its substrates, which can affect various cellular processes . As a PDE9A inhibitor , it prevents the enzyme from breaking down cyclic guanosine monophosphate (cGMP), thereby increasing the levels of cGMP in the brain .
Biochemical Pathways
The inhibition of these targets affects several biochemical pathways. The inhibition of CDK4/6 leads to the arrest of the cell cycle, preventing the proliferation of cancer cells . The inhibition of JNK3 can affect various cellular processes, including inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A increases the levels of cGMP in the brain, which can enhance synaptic plasticity and cognitive function .
Pharmacokinetics
Its ability to penetrate the brain suggests that it may have good bioavailability and can cross the blood-brain barrier .
Result of Action
The result of the compound’s action is dependent on its mode of action and the biochemical pathways it affects. The inhibition of CDK4/6 can lead to the arrest of the cell cycle, potentially inhibiting the growth of cancer cells . The inhibition of JNK3 can affect various cellular processes, potentially leading to changes in inflammation, apoptosis, and cellular differentiation . The inhibition of PDE9A can enhance synaptic plasticity and cognitive function .
Analyse Biochimique
Biochemical Properties
It has been reported to elevate central cGMP levels in the brain and CSF of rodents . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the cGMP pathway .
Cellular Effects
1-(6-(Dimethylamino)pyrimidin-4-yl)pyrrolidin-3-ol exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . This suggests that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to have high selectivity for JNK3 among 38 kinases, having mild activity against JNK2, RIPK3, and GSK3β, which also known to involve in neuronal apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of a pyrimidine precursor with a pyrrolidine derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
1-[6-(Dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Pyrimidine derivatives: Compounds such as aminopyrimidine and substituted pyrimidines have similar core
Propriétés
IUPAC Name |
1-[6-(dimethylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-13(2)9-5-10(12-7-11-9)14-4-3-8(15)6-14/h5,7-8,15H,3-4,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAXGMSHOFVCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)


![2-(2-(2,4-Dimethylphenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2387369.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2387371.png)







![2-[(4-Chlorophenyl)amino]-5-nitrobenzonitrile](/img/structure/B2387380.png)
